[(But-3-en-1-yl)sulfanyl](triethyl)stannane
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Overview
Description
(But-3-en-1-yl)sulfanylstannane is an organotin compound that features a butenyl group attached to a sulfur atom, which is further bonded to a triethylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The unique structure of (But-3-en-1-yl)sulfanylstannane makes it a valuable compound for various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-1-yl)sulfanylstannane typically involves the reaction of but-3-en-1-yl thiol with triethylstannyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
But-3-en-1-yl thiol+Triethylstannyl chloride→(But-3-en-1-yl)sulfanylstannane+Hydrochloric acid
The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of (But-3-en-1-yl)sulfanylstannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(But-3-en-1-yl)sulfanylstannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and stannane.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: But-3-en-1-yl thiol and triethylstannane.
Substitution: Various substituted butenyl derivatives.
Scientific Research Applications
(But-3-en-1-yl)sulfanylstannane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (But-3-en-1-yl)sulfanylstannane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal centers, making it useful in catalysis. The stannyl group can participate in organometallic reactions, facilitating the formation of carbon-tin bonds. These interactions are crucial for its applications in synthesis and catalysis.
Comparison with Similar Compounds
(But-3-en-1-yl)sulfanylstannane can be compared with other organotin compounds such as:
(But-3-en-1-yl)sulfanylstannane: Similar structure but with methyl groups instead of ethyl groups.
(But-3-en-1-yl)sulfanylstannane: Contains phenyl groups instead of ethyl groups, leading to different reactivity and applications.
(But-3-en-1-yl)sulfanylstannane: Contains butyl groups, which can affect its solubility and reactivity.
The uniqueness of (But-3-en-1-yl)sulfanylstannane lies in its balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
144691-45-2 |
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Molecular Formula |
C10H22SSn |
Molecular Weight |
293.06 g/mol |
IUPAC Name |
but-3-enylsulfanyl(triethyl)stannane |
InChI |
InChI=1S/C4H8S.3C2H5.Sn/c1-2-3-4-5;3*1-2;/h2,5H,1,3-4H2;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
PLMIWBVKTCGVAJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)SCCC=C |
Origin of Product |
United States |
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